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Compound of Interest

Compound Name:
(R)-2-amino-2-(4-

bromophenyl)ethanol

Cat. No.: B152270 Get Quote

In modern pharmaceutical development, the stereochemical identity of a drug candidate is not

a trivial detail; it is a fundamental determinant of efficacy and safety. Enantiomers, mirror-image

isomers of a chiral molecule, frequently exhibit vastly different pharmacological and

toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds

is a cornerstone of medicinal chemistry. (R)-2-amino-2-(4-bromophenyl)ethanol stands as a

quintessential example of a high-value chiral building block. Its structure, featuring a primary

amine, a secondary alcohol, and a halogenated phenyl ring, offers multiple points for synthetic

elaboration. This guide provides an in-depth exploration of its synthesis, analytical validation,

and strategic application, tailored for researchers and professionals in drug discovery and

development.

Molecular Overview and Significance
(R)-2-amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol. The "(R)" designation

specifies the absolute configuration at the stereocenter bearing the amino and phenyl groups,

which is critical for its utility in asymmetric synthesis.

IUPAC Name: (2R)-2-amino-2-(4-bromophenyl)ethan-1-ol

CAS Number: 354153-64-3[1]

Molecular Formula: C₈H₁₀BrNO[2]
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Molecular Weight: 216.08 g/mol [2]

The presence of the 4-bromophenyl group makes it an ideal precursor for further

functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the

amino and alcohol groups provide handles for peptide bond formation, etherification, or

esterification. This structural versatility makes it a key intermediate in the synthesis of various

pharmaceutical agents, particularly those targeting the central nervous system and adrenergic

receptors.[3][4][5]

Enantioselective Synthesis: A Tale of Two Strategies
The synthesis of an enantiomerically pure compound like (R)-2-amino-2-(4-
bromophenyl)ethanol requires a strategy that can differentiate between two mirror-image

transition states. The two most industrially viable approaches are asymmetric reduction and

chiral resolution.

Primary Strategy: Asymmetric Reduction of a Prochiral
Ketone
The most elegant and efficient method to produce a single enantiomer of a secondary alcohol

is the asymmetric reduction of its corresponding prochiral ketone. This approach builds the

desired stereocenter in a controlled manner, maximizing theoretical yield. The logical precursor

for our target is 2-amino-1-(4-bromophenyl)ethanone.

Causality of Method Selection: The Corey-Bakshi-Shibata (CBS) reduction is a powerful and

predictable method for the enantioselective reduction of ketones.[6] It utilizes a chiral

oxazaborolidine catalyst that complexes with borane, creating a sterically defined hydride-

delivery agent. The catalyst dictates the face of the ketone from which the hydride is delivered,

leading to a high enantiomeric excess (ee) of one alcohol enantiomer. This method is well-

documented for producing chiral 2-halo-1-arylethanols with high enantioselectivity.[7]
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Caption: Asymmetric synthesis via CBS reduction.
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Experimental Protocol: Asymmetric Borane Reduction

Reactor Preparation: Under an inert atmosphere (N₂ or Ar), a flame-dried, multi-neck flask

equipped with a magnetic stirrer, thermometer, and addition funnel is charged with

anhydrous tetrahydrofuran (THF).

Catalyst Introduction: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) is added to

the THF and the solution is cooled to 0°C.

Borane Addition: Borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 eq.) is added dropwise via

the addition funnel, maintaining the internal temperature below 5°C. The mixture is stirred for

15 minutes to allow for catalyst-borane complexation.

Substrate Addition: A solution of 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq.)

and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) in anhydrous

THF is added dropwise over 1 hour, ensuring the temperature does not exceed 5°C.

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting

ketone.

Quenching and Workup: Upon completion, the reaction is cautiously quenched by the slow,

dropwise addition of methanol, followed by 1 M HCl.

Isolation: The aqueous layer is separated, and its pH is adjusted to basic (pH > 10) with

NaOH. The free amine product is then extracted with an organic solvent (e.g., ethyl acetate),

dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the

crude product, which can be further purified by crystallization or chromatography.

Alternative Strategy: Classical Chiral Resolution
For large-scale industrial production, classical resolution remains a cost-effective, albeit less

elegant, alternative. This method involves separating a racemic mixture by converting the

enantiomers into diastereomers, which have different physical properties (e.g., solubility) and

can be separated mechanically.[8]
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Methodology: The racemic 2-amino-2-(4-bromophenyl)ethanol is treated with an

enantiomerically pure chiral acid, such as L-(+)-tartaric acid, in a suitable solvent.[9] This forms

two diastereomeric salts: ((R)-amine•(L)-acid) and ((S)-amine•(L)-acid). Due to differences in

their crystal lattice energies, one salt will typically be less soluble and will preferentially

crystallize from the solution. The crystallized salt is isolated by filtration, and the free (R)-amine

is liberated by treatment with a base.

Analytical Characterization and Quality Control
Rigorous analytical chemistry is essential to confirm the identity, purity, and enantiomeric

excess of the synthesized material. A self-validating protocol involves a suite of orthogonal

techniques.

Structural Confirmation
The following table summarizes the expected data from standard spectroscopic methods.

These predictions are based on the known molecular structure and data from closely related

analogs.[10][11]
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Technique Parameter Expected Observation

¹H NMR Chemical Shift (δ)

~7.5 ppm (d, 2H, Ar-H ortho to

Br); ~7.3 ppm (d, 2H, Ar-H

meta to Br); ~4.1 ppm (dd, 1H,

CH-N); ~3.6-3.8 ppm (m, 2H,

CH₂-O); ~2.0-3.0 ppm (br s,

3H, NH₂ and OH).

¹³C NMR Chemical Shift (δ)

~140-145 ppm (Ar C-ipso to

CH); ~131 ppm (Ar C-meta);

~128 ppm (Ar C-ortho); ~121

ppm (Ar C-Br); ~68 ppm (CH₂-

OH); ~58 ppm (CH-NH₂).

Mass Spec (ESI+) m/z

216.0/218.0 ([M+H]⁺,

characteristic bromine isotope

pattern); 199.0/201.0 ([M+H-

NH₃]⁺); 185.0/187.0 ([M+H-

CH₂OH]⁺).

FT-IR Wavenumber (cm⁻¹)

3300-3400 cm⁻¹ (O-H, N-H

stretching); ~3000 cm⁻¹ (Ar C-

H stretching); ~1600 cm⁻¹

(C=C aromatic stretching);

~1050 cm⁻¹ (C-O stretching);

~1010 cm⁻¹ (C-Br stretching).

Enantiomeric Purity Determination by Chiral HPLC
The most critical quality control step is the determination of enantiomeric excess (% ee). Chiral

High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The

method below is adapted from a validated procedure for a structurally similar compound.[12]

Protocol: Chiral HPLC Analysis

Column Selection: A Pirkle-covalent chiral stationary phase, such as an (R,R) Whelk-O1

column (250 x 4.6 mm, 5 µm), is highly effective for separating enantiomers of this structural

class.
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Mobile Phase Preparation: A normal-phase eluent is prepared consisting of n-Hexane,

Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of approximately 95:5:0.1 (v/v/v). The

mobile phase should be filtered and degassed.

Sample Preparation: Prepare a stock solution of the sample at a concentration of 1.0 mg/mL

in ethanol.

Instrument Parameters:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25°C

Detection: UV at 225 nm

Analysis: A racemic standard should be injected first to determine the retention times of both

the (R) and (S) enantiomers and to establish resolution. The synthesized sample is then

injected. The % ee is calculated from the peak areas of the two enantiomers using the

formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. A successful synthesis

should yield a value >99% ee.

Application in Drug Development: A Gateway to
Adrenergic Modulators
(R)-2-amino-2-(4-bromophenyl)ethanol is a precursor to a class of compounds known as

phenylethanolamines, which form the core structure of many adrenergic receptor agonists and

antagonists.[3] Adrenergic receptors are key regulators of cardiovascular and pulmonary

function, making them important drug targets.

Case Study: Conceptual Synthesis of a β₂-Adrenoceptor Agonist

The compound can be elaborated into a potent and selective β₂-agonist, used in the treatment

of asthma and COPD. A plausible synthetic sequence involves N-alkylation followed by

modification of the bromo-substituent.
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Caption: Elaboration of the chiral intermediate.

This synthetic logic demonstrates how the initial stereocenter, secured during the synthesis of

the amino alcohol, is carried through to the final active pharmaceutical ingredient (API),

ensuring the desired pharmacological effect. The β₂-adrenergic receptor, upon activation by

such an agonist, initiates a G-protein coupled signaling cascade leading to smooth muscle

relaxation (bronchodilation).

Conclusion
(R)-2-amino-2-(4-bromophenyl)ethanol is more than a simple chemical; it is an enabling tool

for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. A thorough

understanding of its synthesis, particularly through robust methods like asymmetric reduction,

and its rigorous characterization via a suite of orthogonal analytical techniques, is paramount.

By mastering the chemistry of such foundational chiral building blocks, drug development

professionals can accelerate the discovery and production of safer, more effective medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.myskinrecipes.com/shop/en/chiral-pharmaceutical-intermediates/37539--r-2-amino-2-2-bromophenylethanol.html
https://www.mdpi.com/1420-3049/23/10/2408
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325397/
https://chiralpedia.com/blog/part-6-resolution-of-enantiomers/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3589049/
https://www.chemicalbook.com/SpectrumEN_104-10-9_1HNMR.htm
https://www.tsijournals.com/articles/avalidated-chiral-liquid-chromatographicmethod-for-the-enantiomeric-separation-of-amino4bromophenyl-propionic-acid.pdf
https://www.benchchem.com/product/b152270#r-2-amino-2-4-bromophenyl-ethanol-structural-formula
https://www.benchchem.com/product/b152270#r-2-amino-2-4-bromophenyl-ethanol-structural-formula
https://www.benchchem.com/product/b152270#r-2-amino-2-4-bromophenyl-ethanol-structural-formula
https://www.benchchem.com/product/b152270#r-2-amino-2-4-bromophenyl-ethanol-structural-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152270?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

